Cas no 422-61-7 (Propanoyl fluoride,2,2,3,3,3-pentafluoro-)

Propanoyl fluoride,2,2,3,3,3-pentafluoro- 化学的及び物理的性質
名前と識別子
-
- Propanoyl fluoride,2,2,3,3,3-pentafluoro-
- 2,2,3,3,3-pentafluoropropanoyl fluoride
- Pentafluoropropionyl Fluoride
- hexafluoropropyloxide
- pentafluoropropanoyl fluoride
- Pentafluoropropionic acid fluoride
- Perfluoropropionic acid fluoride
- Propanoyl fluoride,pentafluoro
- (S)-2-AMINO-3-QUINOLIN-2-YL-PROPIONICACID
- DTXSID4059968
- SCHEMBL428729
- 2,2,3,3,3-pentakis(fluoranyl)propanoyl fluoride
- FT-0656423
- A825828
- 422-61-7
- Perfluoropropionyl fluoride
- C2F5COF
- NS00008300
- Propanoyl fluoride, 2,2,3,3,3-pentafluoro-
- CF3CF2COF
- EINECS 207-019-5
- AKOS005063519
- MFCD00042078
- Propanoyl fluoride, pentafluoro-
-
- MDL: MFCD00042078
- インチ: InChI=1S/C3F6O/c4-1(10)2(5,6)3(7,8)9
- InChIKey: YLCLKCNTDGWDMD-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C(C(F)(F)F)(F)F)F
計算された属性
- せいみつぶんしりょう: 165.98500
- どういたいしつりょう: 165.98533359g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2
- ひょうめんでんか: 0
じっけんとくせい
- ふってん: -30°C
- PSA: 17.07000
- LogP: 1.68010
Propanoyl fluoride,2,2,3,3,3-pentafluoro- セキュリティ情報
- 危害声明: Corrosive
- 危険物輸送番号:UN 3308
- 危険カテゴリコード: 34
- セキュリティの説明: 26-36/37/39
-
危険物標識:
- 危険レベル:GAS, TOXIC, CORROSIVE
- リスク用語:R34
Propanoyl fluoride,2,2,3,3,3-pentafluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB103584-25 g |
Pentafluoropropionyl fluoride, 97%; . |
422-61-7 | 97% | 25 g |
€484.00 | 2023-07-20 | |
abcr | AB103584-25g |
Pentafluoropropionyl fluoride, 97%; . |
422-61-7 | 97% | 25g |
€484.00 | 2025-02-18 |
Propanoyl fluoride,2,2,3,3,3-pentafluoro- 関連文献
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R. N. Haszeldine,A. E. Tipping J. Chem. Soc. C 1968 398
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2. Facile conversion of perfluoroacyl fluorides into other acyl halidesHaruhiko Fukaya,Tomonori Matsumoto,Eiji Hayashi,Yoshio Hayakawa,Takashi Abe J. Chem. Soc. Perkin Trans. 1 1996 915
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3. Radiotracers in fluorine chemistry. Part II. Fluorine-18 exchange between carbonyl fluoride and Group I fluorides. Effect of dipolar, aprotic solventsC. Joy W. Fraser,David W. A. Sharp,Geoffrey Webb,John M. Winfield J. Chem. Soc. Dalton Trans. 1974 112
-
4. 315. The reactions of fluorocarbon radicals. Part IX. Synthesis and reactions of pentafluoropropionic acidR. N. Haszeldine,K. Leedham J. Chem. Soc. 1953 1548
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5. Oxidation of polyhalogeno-compounds. Part I. Photochemical oxidation of certain fluoroalkanesW. C. Francis,R. N. Haszeldine J. Chem. Soc. 1955 2151
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6. 1326. Perfluoroalkyl derivatives of nitrogen. Part XIX. Synthesis, pyrolysis, and nuclear magnetic resonance evidence for restricted inversion at the nitrogen atom of trisheptafluoro-n-propylhydroxyl-amineR. E. Banks,M. G. Barlow,R. N. Haszeldine,M. K. McCreath J. Chem. Soc. 1965 7203
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7. Perfluoroalkyl derivatives of nitrogen. Part XXIV. Perfluoroalkylnitroso-compounds from perfluoroacyl nitritesR. E. Banks,M. G. Barlow,R. N. Haszeldine,M. K. McCreath J. Chem. Soc. C 1966 1350
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8. Perfluoroalkyl derivatives of nitrogen. Part XXIV. Perfluoroalkylnitroso-compounds from perfluoroacyl nitritesR. E. Banks,M. G. Barlow,R. N. Haszeldine,M. K. McCreath J. Chem. Soc. C 1966 1350
Propanoyl fluoride,2,2,3,3,3-pentafluoro-に関する追加情報
Propanoyl Fluoride, 2,2,3,3,3-Pentafluoro
Propanoyl fluoride, specifically the isomer 2,2,3,3,3-pentafluoro, is a highly fluorinated organic compound with the CAS number 422-61-7. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and potential applications in drug design and materials science. The molecule consists of a propanoyl group (a three-carbon chain with a carbonyl group) substituted with five fluorine atoms at specific positions on the carbon chain. The fluorination pattern in this compound contributes to its distinct reactivity and stability.
The synthesis of propanoyl fluoride, particularly the 2,2,3,3,3-pentafluoro isomer, involves advanced fluorination techniques. Recent studies have focused on optimizing these methods to enhance yield and purity. One notable approach involves the use of electrophilic fluorination agents under controlled conditions to selectively introduce fluorine atoms at desired positions. This selective fluorination is critical for maintaining the integrity of the molecule's structure while achieving the desired substitution pattern.
In terms of chemical properties, propanoyl fluoride, especially the highly fluorinated variant (2,2,3,3,3-pentafluoro), exhibits exceptional thermal stability and reactivity. The presence of multiple fluorine atoms significantly alters the electronic properties of the molecule. Fluorine's high electronegativity creates strong inductive effects that stabilize certain intermediates during chemical reactions. This makes the compound valuable in reactions requiring precise control over electron distribution.
The application of propanoyl fluoride, particularly its pentafluoro derivative, spans across multiple domains. In pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. Recent research highlights its role in developing novel drug candidates targeting specific biological pathways. Additionally, in materials science, this compound is explored for its potential in creating advanced polymers and coatings with unique mechanical and thermal properties.
The environmental impact and safety profile of propanoyl fluoride, including its highly fluorinated forms like 2,2,3,3,3-pentafluoro, are critical considerations. Studies indicate that while these compounds are stable under normal conditions, they may degrade under specific environmental conditions. Research into their biodegradation pathways and potential toxicity is ongoing to ensure their safe handling and disposal.
In conclusion,
the compound CAS number 422-61-7 (i.e., propanoyl fluoride) represents a significant advancement in fluorinated organic chemistry. Its unique structure and properties make it a valuable tool in various scientific disciplines. As research continues to uncover new applications and optimize synthetic methods,
this compound will likely play an increasingly important role in both academic and industrial settings.
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